4-Amino-2,2-difluorobutan-1-ol

Description

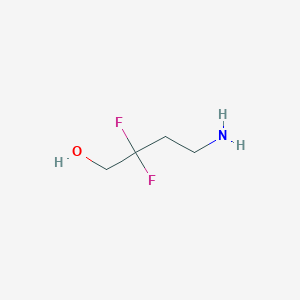

4-Amino-2,2-difluorobutan-1-ol (C₄H₉F₂NO) is a fluorinated amino alcohol with a molecular weight of 125.12 g/mol . Its structure features a primary amino group (-NH₂) at the fourth carbon and two fluorine atoms at the second carbon of the butanol backbone. This compound is primarily utilized as a specialized building block in organic synthesis and pharmaceutical research due to its unique electronic and steric properties imparted by the fluorine substituents . Limited direct data on its physical properties (e.g., boiling point, solubility) are available in the provided evidence, but comparisons with structurally related compounds can infer its behavior.

Properties

IUPAC Name |

4-amino-2,2-difluorobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2NO/c5-4(6,3-8)1-2-7/h8H,1-3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMDQPJKQOQSPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(CO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,2-difluorobutan-1-ol typically involves the introduction of fluorine atoms into a butanol derivative. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-Amino-2-chlorobutan-1-ol, is treated with a fluorinating agent like potassium fluoride (KF) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of chlorine with fluorine.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-2,2-difluorobutan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the purification of the final product may involve techniques like distillation, crystallization, or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,2-difluorobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group (-OH) can be oxidized to form a carbonyl compound.

Reduction: The amino group (-NH2) can be reduced to form an amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the amino group.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can replace the fluorine atoms under appropriate conditions.

Major Products Formed

Oxidation: Formation of 4-Amino-2,2-difluorobutanal.

Reduction: Formation of 4-Amino-2,2-difluorobutane.

Substitution: Formation of 4-Amino-2-azidobutan-1-ol or 4-Amino-2-thiobutan-1-ol.

Scientific Research Applications

4-Amino-2,2-difluorobutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Studied for its potential interactions with biological molecules due to the presence of fluorine atoms.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-2,2-difluorobutan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to modulation of biological pathways and exert specific effects on cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers and Positional Analogues

- 3-Amino-1,1-difluorobutan-2-ol (C₄H₉F₂NO): This structural isomer shares the same molecular formula but differs in fluorine and amino group positions. The fluorine atoms are on the first carbon, and the amino group is on the third carbon.

Amino Alcohols with Fluorine Substituents

- (S)-2-Amino-4-phenylbutan-1-ol (C₁₀H₁₅NO): This compound features a phenyl group at the fourth carbon instead of fluorine. The aromatic substituent increases molecular weight (149.23 g/mol) and hydrophobicity, contrasting with the electronegative fluorine atoms in 4-amino-2,2-difluorobutan-1-ol. It is synthesized in 92% yield, indicating favorable reactivity under specific conditions .

- (S)-2-Amino-3-methylbutan-1-ol (C₅H₁₃NO): A branched-chain amino alcohol with a methyl group instead of fluorine. It is synthesized in 96% yield, suggesting higher stability or synthetic efficiency compared to fluorinated analogues .

- (R)-3-(4-Fluorophenyl)-β-alaninol (C₉H₁₂FNO): This compound combines a fluorinated aromatic ring with an amino alcohol backbone. The fluorine on the phenyl ring enhances electronic effects (e.g., resonance withdrawal), which may influence its reactivity in coupling reactions compared to aliphatic fluorinated amino alcohols .

Fluorinated Alcohols Without Amino Groups

- 4-Fluoro-1-butanol (C₄H₉FO): A non-amino fluorinated alcohol with a single fluorine at the terminal carbon. Its hazards include skin corrosion and acute toxicity (oral, category 4), necessitating stringent handling precautions . While lacking an amino group, its fluorine substitution likely reduces boiling point compared to non-fluorinated alcohols due to decreased hydrogen bonding.

Data Table: Key Properties of Compared Compounds

Key Research Findings

Synthetic Efficiency: Non-fluorinated amino alcohols like (S)-2-Amino-3-methylbutan-1-ol exhibit higher synthesis yields (96%) compared to fluorinated analogues, suggesting that fluorine incorporation may introduce steric or electronic challenges during synthesis .

Fluorine Effects: Fluorine atoms in 4-amino-2,2-difluorobutan-1-ol likely enhance electrophilicity at the β-carbon, making it a candidate for nucleophilic substitution reactions. This contrasts with 4-Fluoro-1-butanol, where fluorine’s electron-withdrawing effects dominate .

Safety Considerations: Fluorinated alcohols like 4-Fluoro-1-butanol require rigorous safety protocols (e.g., PPE, ventilation), which may extrapolate to handling 4-amino-2,2-difluorobutan-1-ol due to shared fluorine-related hazards .

Biological Activity

4-Amino-2,2-difluorobutan-1-ol is a fluorinated amino alcohol that has garnered attention for its potential biological activities. The presence of fluorine atoms in its structure enhances its chemical properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition, receptor binding, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Amino-2,2-difluorobutan-1-ol is . Its structure features an amino group (-NH₂) and two fluorine atoms attached to the second carbon of a butanol chain. This unique arrangement contributes to its stability and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 108.11 g/mol |

| Boiling Point | 132 °C |

| Solubility | Soluble in water |

| pKa | Approximately 9.5 |

The mechanism by which 4-Amino-2,2-difluorobutan-1-ol exerts its biological effects primarily involves interactions with enzymes and receptors. The fluorine atoms enhance the compound's binding affinity to molecular targets, allowing it to form stable complexes that can inhibit enzymatic activity or modulate receptor functions.

Enzyme Inhibition

Research has shown that 4-Amino-2,2-difluorobutan-1-ol can inhibit various enzymes by occupying their active sites. This inhibition can lead to significant changes in metabolic pathways, which could be beneficial in treating diseases where enzyme activity is dysregulated.

Receptor Binding

The compound also demonstrates potential in receptor binding studies. The presence of fluorine increases the specificity and affinity for certain receptors, which may translate into therapeutic effects in conditions such as pain management or inflammation.

Biological Activities

Several studies have investigated the biological activities associated with 4-Amino-2,2-difluorobutan-1-ol:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its ability to inhibit bacterial growth suggests potential applications in developing new antibiotics.

- Antioxidant Properties : The compound has shown promise as an antioxidant, capable of scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species.

- Potential Anti-inflammatory Effects : By modulating enzyme activity related to inflammatory pathways, 4-Amino-2,2-difluorobutan-1-ol may contribute to reducing inflammation in various biological systems.

Case Studies

A selection of case studies highlights the biological activities of 4-Amino-2,2-difluorobutan-1-ol:

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of several fluorinated compounds, 4-Amino-2,2-difluorobutan-1-ol was tested against drug-resistant bacterial strains using an agar well diffusion method. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Inhibition

A biochemical assay was conducted to evaluate the inhibitory effects of 4-Amino-2,2-difluorobutan-1-ol on a specific enzyme linked to metabolic disorders. The results demonstrated a dose-dependent inhibition pattern, indicating effective modulation of enzyme activity at micromolar concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.